molecular formula C19H19NO4 B1251951 (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone

Cat. No.: B1251951
M. Wt: 325.4 g/mol
InChI Key: LIPRFZHBWBIVOM-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone is a complex organic compound that belongs to the oxazolidinone class. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with phenylmethoxyacetyl and phenylmethyl groups. The (4S)- configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. The phenylmethoxyacetyl and phenylmethyl groups are then introduced through subsequent reactions, such as acylation and alkylation, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality. Reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenylmethoxyacetyl and phenylmethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Oxazolidinone, 3-[(phenylmethoxy)acetyl]-4-(phenylmethyl)-, (4R)-: The (4R)- isomer has a different stereochemistry, which can result in distinct chemical and biological properties.

    2-Oxazolidinone, 3-[(phenylmethoxy)acetyl]-4-(methyl)-:

    2-Oxazolidinone, 3-[(phenylmethoxy)acetyl]-4-(phenyl)-: The presence of a phenyl group instead of a phenylmethyl group can alter the compound’s behavior and interactions.

Uniqueness

The uniqueness of (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(4R)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C19H19NO4/c21-18(14-23-12-16-9-5-2-6-10-16)20-17(13-24-19(20)22)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2/t17-/m1/s1

InChI Key

LIPRFZHBWBIVOM-QGZVFWFLSA-N

Isomeric SMILES

C1[C@H](N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1C(N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3

Synonyms

(S)-(+)-4-benzyl-3-benzyloxyacetyl-2-oxazolidinone
4-benzyl-3-benzyloxyacetyl-2-oxazolidinone
Bn-B-oxazolidinone

Origin of Product

United States

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